molecular formula C8H3F2NO3 B2714250 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 97927-59-8

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B2714250
CAS No.: 97927-59-8
M. Wt: 199.113
InChI Key: NQOJGQBTBYIIDE-UHFFFAOYSA-N
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Description

6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione is a useful research compound. Its molecular formula is C8H3F2NO3 and its molecular weight is 199.113. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Catalysis

Studies have demonstrated the reactivity and potential applications of various benzoxazine and triazine derivatives in organic synthesis. For instance, the synthesis and reactivity of acid-catalyzed O-benzylation reagents have been explored, indicating promising applications in the design of novel alkylating agents. Compounds like 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione have shown superior reactivity, highlighting the potential of the 1,3,5-triazine-2,4(1H,3H)-dione core structure for acid-catalyzed alkylating reagents (Fujita et al., 2015). Additionally, N,N'-Dimethylated 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione has been developed as a stable solid reagent for acid-catalyzed O-benzylation, offering a more convenient and efficient method for various syntheses (Fujita, Kakuyama, & Kunishima, 2017).

Crystal Engineering

The crystal structure of compounds related to 6,7-difluoro-2H-3,1-benzoxazine-2,4(1H)-dione has been analyzed to understand better the intermolecular interactions and hydrogen bonding patterns. These insights can aid in the design of new materials and drugs by manipulating molecular packing and stability. For example, the crystal structure of flumioxazin was determined to reveal a complex network of hydrogen bonds and weak interactions, facilitating the development of dicarboximide herbicides (Park et al., 2015).

Microwave-assisted Synthesis

Microwave-assisted synthesis techniques have been applied to compounds incorporating the this compound moiety, demonstrating the efficiency and environmental benefits of such methods. For instance, a study reported the fast and efficient synthesis of racemic Baloxavir, an intermediate of baloxavir marboxil, under microwave conditions. This approach significantly reduced the reaction time and improved yield, indicating the value of microwave-assisted synthesis in pharmaceutical manufacturing (Wang et al., 2022).

Herbicidal Activity

The herbicidal activity of compounds derived from this compound has been explored, with specific derivatives showing promising efficacy in controlling unwanted vegetation. For example, the study on the synthesis and herbicidal activity of 2-(7-fluoro-3-oxo- 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones revealed compounds with commercial levels of activity, highlighting the potential for developing new herbicides based on this scaffold (Huang et al., 2005).

Semiconductor Materials

The development of semiconductor materials using derivatives of this compound showcases the potential of these compounds in electronics. A novel stable polymer semiconductor incorporating the difuran-dione structure demonstrated promising n-type organic thin film transistor performance (Yan, Sun, & Li, 2013), indicating the versatility of benzoxazine derivatives in materials science.

Properties

IUPAC Name

6,7-difluoro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOJGQBTBYIIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phosgene (45 g) in toluene (160 ml) was added during 20 minutes to a stirred solution of 2-amino-4,5-difluorobenzoic acid (26 g) in aqueous sodium carbonate (20.7 g anhydrous sodium carbonate in 350 ml water), keeping the temperature below 40°. The mixture was stirred at room temperature for 15 hours. The solid product was collected by filtration, washed with water and dried to give the novel compound 6,7-difluoro-1H-3,1-benzoxazine-2,4-dione, m.p. 223°-226° (dec.).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

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